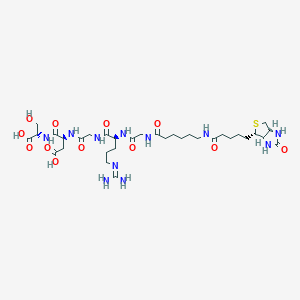
Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser is a synthetic peptide that combines the biotin molecule with a specific sequence of amino acids: glycine, arginine, glycine, aspartic acid, and serine. This compound is often used in biochemical and molecular biology applications due to its ability to bind strongly to avidin or streptavidin, making it useful for various detection and purification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The biotinylation is usually performed at the final stage, where biotin is attached to the peptide through a linker such as aminohexanoic acid (|AAhx).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various amino acid derivatives and coupling reagents such as HATU or DIC.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser has a wide range of applications in scientific research:
Chemistry: Used in affinity chromatography for the purification of biotin-binding proteins.
Biology: Employed in cell labeling and tracking studies due to its strong binding to avidin or streptavidin.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Wirkmechanismus
The primary mechanism of action of Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser involves its strong binding affinity to avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the stable attachment of the peptide to avidin- or streptavidin-coated surfaces. This property is exploited in various detection and purification techniques, where the biotinylated peptide serves as a tag for the target molecule.
Vergleich Mit ähnlichen Verbindungen
Biotinyl-Gly-Arg-Gly-Asp-Ser: A similar peptide without the aminohexanoic acid linker.
Biotinyl-Lys-Gly-Arg-Gly-Asp-Ser: A variant with lysine instead of aminohexanoic acid.
Biotinyl-Gly-Arg-Gly-Asp-Ser-Cys: A peptide with an additional cysteine residue for potential disulfide bond formation.
Uniqueness: Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser is unique due to the presence of the aminohexanoic acid linker, which provides flexibility and reduces steric hindrance, enhancing its binding efficiency to avidin or streptavidin. This makes it particularly useful in applications where strong and stable binding is required.
Eigenschaften
Molekularformel |
C33H55N11O12S |
|---|---|
Molekulargewicht |
829.9 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H55N11O12S/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56)/t18-,19-,20-,21-,22-,28-/m0/s1 |
InChI-Schlüssel |
MYIDXYGLKSGSBZ-JEOAYXTHSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



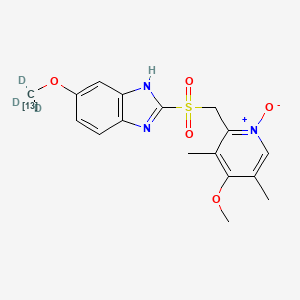


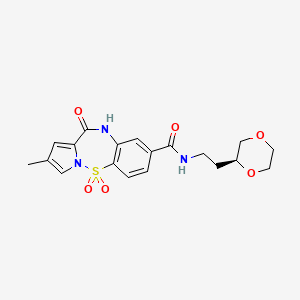
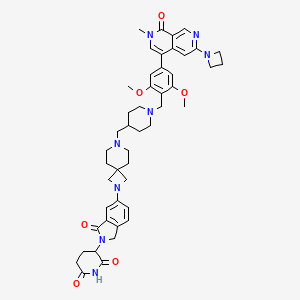
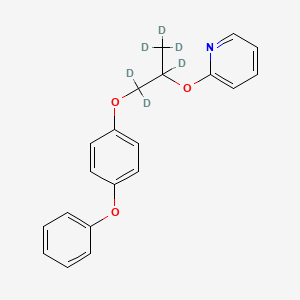
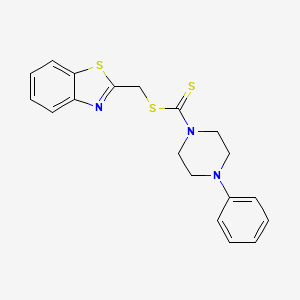
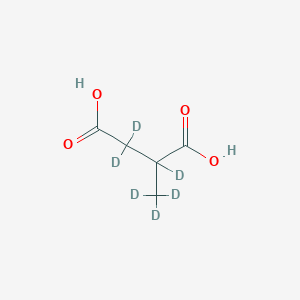
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
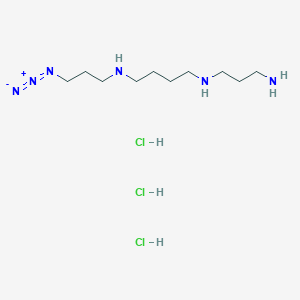
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
